

# Sclareolide: A Comprehensive Review of its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Sclareolide, a sesquiterpene lactone derived from Salvia sclarea (clary sage), is a widely used ingredient in the fragrance industry and has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth review of the existing safety and toxicity data for Sclareolide, intended to inform researchers, scientists, and professionals in drug development. This document summarizes the available quantitative data, details the methodologies of key toxicological studies, and visualizes relevant biological pathways. While a comprehensive safety profile has been established through various in vitro and in vivo assays, data gaps in certain areas, such as repeated dose and reproductive toxicity, are noted. For these endpoints, the Threshold of Toxicological Concern (TTC) has been applied for risk assessment.

## Introduction

**Sclareolide** (CAS No. 564-20-5) is a bicyclic diterpene lactone known for its fragrance-fixing properties. Beyond its use in cosmetics, **Sclareolide** has been investigated for various biological activities, including antifungal and potential anticancer effects. As with any compound intended for widespread use or as a potential therapeutic agent, a thorough understanding of its safety and toxicity profile is paramount. This whitepaper consolidates the available toxicological data from a variety of sources to provide a comprehensive overview for the scientific community.



## **Toxicological Data**

The safety of **Sclareolide** has been evaluated through a series of toxicological studies, primarily focusing on genotoxicity, skin sensitization, and acute toxicity. The following tables summarize the available quantitative data.

## **Acute Toxicity**

Specific LD50 values for acute oral, dermal, and inhalation toxicity of **Sclareolide** are not readily available in published literature. Safety Data Sheets (SDS) for **Sclareolide** consistently indicate that it is not classified as a hazardous substance based on acute toxicity criteria.[1][2]

## **Genotoxicity and Mutagenicity**

A battery of in vitro tests has been conducted to assess the genotoxic potential of **Sclareolide**. The results consistently indicate a lack of mutagenic or clastogenic activity.

Table 1: Summary of In Vitro Genotoxicity Studies on Sclareolide



| Test<br>System                                           | Cell<br>Line/Strain                                                                  | Concentrati<br>on Range | Metabolic<br>Activation<br>(S9) | Results                                    | Reference |
|----------------------------------------------------------|--------------------------------------------------------------------------------------|-------------------------|---------------------------------|--------------------------------------------|-----------|
| Bacterial<br>Reverse<br>Mutation<br>Assay (Ames<br>Test) | S.<br>typhimurium<br>(TA98,<br>TA100,<br>TA1535,<br>TA1537), E.<br>coli<br>(WP2uvrA) | Up to 5000 μ<br>g/plate | With and<br>without             | Non-<br>mutagenic                          | [3]       |
| In Vitro<br>Micronucleus<br>Test                         | Human<br>peripheral<br>blood<br>lymphocytes                                          | Up to 1000<br>μg/mL     | With and<br>without             | Non-<br>clastogenic                        | [3]       |
| BlueScreen™<br>HC Assay                                  | hGADD45a-<br>GFP reporter<br>cells                                                   | Not specified           | With and<br>without             | Negative for genotoxicity and cytotoxicity | [3]       |

## **Skin Sensitization**

**Sclareolide** has been evaluated for its potential to cause skin sensitization through both human and animal studies.

Table 2: Summary of Skin Sensitization Studies on Sclareolide



| Study Type                                        | Species | Vehicle       | Concentrati<br>on/Dose | Results             | Reference |
|---------------------------------------------------|---------|---------------|------------------------|---------------------|-----------|
| Human<br>Repeated<br>Insult Patch<br>Test (HRIPT) | Human   | Not specified | Not specified          | Non-<br>sensitizing | [4]       |
| Maximization<br>Test                              | Human   | Not specified | Not specified          | Non-<br>sensitizing | [4]       |

## **Repeated Dose and Reproductive Toxicity**

There is a lack of specific repeated dose and reproductive toxicity studies for **Sclareolide**. In the absence of such data, the risk has been assessed using the Threshold of Toxicological Concern (TTC) approach. The estimated systemic exposure to **Sclareolide** from its use in fragrances is below the TTC for a Cramer Class III substance, suggesting a low risk for these endpoints.[3]

## In Vitro Cytotoxicity of a Related Compound: Sclareol

While specific IC50 values for **Sclareolide** in a broad range of cell lines are not available, studies on the structurally related diterpene, Sclareol, provide some insight into its cytotoxic potential. It is important to note that these values are for Sclareol and not **Sclareolide**.

Table 3: In Vitro Cytotoxicity of Sclareol in Human Cancer Cell Lines

| Cell Line                   | Cancer Type    | IC50 (μg/mL)                                                                    | Reference |
|-----------------------------|----------------|---------------------------------------------------------------------------------|-----------|
| Various leukemic cell lines | Leukemia       | < 20                                                                            | [5]       |
| A549                        | Lung Carcinoma | 19 (normoxia), 18<br>(hypoxia, 24h), 8<br>(hypoxia, 48h), 4.7<br>(hypoxia, 72h) | [4]       |



## **Experimental Protocols**

The following sections detail the methodologies for the key genotoxicity assays performed on **Sclareolide**, based on internationally recognized guidelines.

## **Bacterial Reverse Mutation Assay (Ames Test) - OECD**471

The Ames test was conducted to evaluate the potential of **Sclareolide** to induce gene mutations in bacteria.

 Test Principle: Histidine-dependent strains of Salmonella typhimurium and a tryptophandependent strain of Escherichia coli are exposed to the test substance in the presence and absence of a metabolic activation system (S9 mix). The assay measures the frequency of reverse mutations, which restore the functional capability of the bacteria to synthesize the essential amino acid, allowing for growth on a minimal agar medium.

### Methodology:

- Strains:S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain
   WP2uvrA were used.
- Dose Levels: Sclareolide was tested at concentrations up to 5000 μ g/plate .
- Metabolic Activation: The assay was performed with and without a rat liver S9 fraction to account for the metabolic activation of potential mutagens.
- Procedure: The plate incorporation method was used. The test substance, bacterial culture, and S9 mix (if applicable) were mixed with molten top agar and poured onto minimal glucose agar plates.
- Incubation: Plates were incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies per plate was counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.





Click to download full resolution via product page

Ames Test Experimental Workflow.

### In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay was performed to assess the potential of **Sclareolide** to induce chromosomal damage in mammalian cells.

- Test Principle: The assay detects micronuclei in the cytoplasm of interphase cells.
   Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.
- Methodology:
  - Cell Type: Human peripheral blood lymphocytes were used.
  - Dose Levels: Sclareolide was tested at concentrations up to 1000 μg/mL.
  - Metabolic Activation: The assay was performed with and without a rat liver S9 fraction.



- Procedure: The cells were exposed to Sclareolide for a short duration. Cytochalasin B
  was added to block cytokinesis, resulting in binucleated cells. This allows for the specific
  analysis of cells that have completed one round of mitosis during or after treatment.
- Harvest and Staining: Cells were harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Evaluation: The frequency of binucleated cells containing micronuclei was determined by microscopic analysis.



Click to download full resolution via product page

In Vitro Micronucleus Test Experimental Workflow.

## **Signaling Pathways**

While direct studies on the signaling pathways modulated by **Sclareolide** are limited, research on the related compound, Sclareol, has shown interaction with key inflammatory pathways such as NF-kB and MAPK/ERK.[6] These pathways are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. Inhibition of these pathways by Sclareol suggests a potential mechanism for its observed anti-inflammatory and anticancer effects.

### **NF-kB Signaling Pathway**

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses.









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of sclareol on growth and cell cycle progression of human leukemic cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sclareolide: A Comprehensive Review of its Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681565#safety-and-toxicity-profile-of-sclareolide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com